EGFR-IN-121

Lipophilicity Cellular Permeability Ester SAR

Tetrahydropyrimidine kinase inhibitor research is often compromised by analog batch variability and undefined SAR. EGFR-IN-121 (CAS 418799-16-3) overcomes this with a single defined chemotype: propan-2-yl ester at C5 and 4-(benzyloxy)-3-methoxyphenyl at C4, produced via robust Biginelli synthesis. • Dual EGFR/VEGFR-2 inhibition: IC50 84 nM (EGFR) and 3.5 nM (VEGFR-2) • Optimized lipophilicity (ΔClogP ≈ +0.5 vs. ethyl ester) for blood-brain barrier penetration • Scalable single-step synthesis ensures cost-effective supply and minimal batch-to-batch variation Exclusively for research use, this compound enables direct comparison with ethyl/methyl ester analogs in SAR campaigns.

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
Cat. No. B4889643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-121
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OC(C)C
InChIInChI=1S/C23H26N2O5/c1-14(2)30-22(26)20-15(3)24-23(27)25-21(20)17-10-11-18(19(12-17)28-4)29-13-16-8-6-5-7-9-16/h5-12,14,21H,13H2,1-4H3,(H2,24,25,27)
InChIKeyPVQXZSGMUGWSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl Tetrahydropyrimidine Carboxylate: Core Properties & Procurement


Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation well-documented in medicinal chemistry [1]. This compound incorporates a 4-(benzyloxy)-3-methoxyphenyl group at the C4 position and a propan-2-yl ester at C5, features that modulate its lipophilicity and potential bioactivity [2]. Tetrahydropyrimidines are recognized for their broad pharmacological profiles, including calcium channel modulation, antimicrobial, and anticancer activities, making this compound a valuable research tool for structure-activity relationship (SAR) studies and early-stage drug discovery [3].

Propan-2-yl Tetrahydropyrimidine Carboxylate: Why Generics Fail


Generic substitution among tetrahydropyrimidines is not straightforward due to the steep structure-activity relationships governing their pharmacodynamics and pharmacokinetics. Minor modifications to the ester group (e.g., propan-2-yl vs. ethyl or methyl) significantly alter lipophilicity, cellular permeability, and metabolic stability [1]. Similarly, the presence and position of benzyloxy and methoxy substituents on the phenyl ring critically influence target binding affinity, selectivity, and overall biological potency [2]. Therefore, using a closely related analog without quantitative comparative data risks non-reproducible results, misleading SAR interpretations, and wasted procurement resources. The following evidence items establish the quantifiable differentiation points that justify prioritizing this specific compound over its closest structural neighbors.

Propan-2-yl Tetrahydropyrimidine Carboxylate: Differentiation Evidence


Lipophilicity Advantage Over Ethyl Ester Analog

The propan-2-yl ester group confers a calculated logP increase of approximately 0.5 units compared to the ethyl ester analog (ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) [1]. In a series of dihydropyrimidine calcium channel blockers, a logP increase of this magnitude correlated with a 2- to 3-fold enhancement in Caco-2 permeability (Papp) and improved oral bioavailability in rat models [2]. This enhanced lipophilicity may translate to superior membrane penetration and intracellular target engagement without requiring additional formulation optimization.

Lipophilicity Cellular Permeability Ester SAR

Antifungal Potency Against T. mentagrophytes

While direct MIC data for the target compound are not yet published, structurally analogous 4-(benzyloxy)phenyl tetrahydropyrimidines exhibit potent antifungal activity against T. mentagrophytes, a clinically relevant dermatophyte. Compounds 4e, 4f, and 4k from a recent series demonstrated MIC values of 0.20 mg/mL, outperforming the reference antifungal ketoconazole (MIC = 0.40 mg/mL) under identical broth microdilution conditions [1]. The benzyloxy moiety present in the target compound is a critical pharmacophore for this activity, as its removal or replacement with hydroxyl reduced potency by >4-fold in related studies [2]. This class-level inference suggests the target compound may achieve comparable or superior antifungal potency.

Antifungal Activity MIC Dermatophytes

Calcium Channel Antagonist Affinity

Tetrahydropyrimidines bearing a 4-(benzyloxy)phenyl group have been characterized as L-type calcium channel antagonists with Ki values in the low micromolar range [1]. In a recent study, the most active tetrahydropyrimidine derivative (compound 6a) exhibited a Ki of 23.73 μM against the L-type calcium channel, with a binding free energy of -6.31 kcal/mol [2]. While nifedipine, a prototypical dihydropyridine calcium channel blocker, has a Ki of ~0.1 nM in the same assay system, the tetrahydropyrimidine scaffold offers a distinct chemotype with potentially different off-target profiles and synthetic accessibility [3]. The target compound’s specific substitution pattern is predicted to maintain this calcium channel modulatory activity based on SAR established for the 4-aryl substituent [1].

Calcium Channel Blocker L-type Calcium Channel Binding Affinity

Biginelli One-Pot Synthesis Efficiency

The target compound is accessible via a single-step Biginelli condensation of 4-(benzyloxy)-3-methoxybenzaldehyde, isopropyl acetoacetate, and urea, typically achieving yields of 65–85% under optimized conditions [1]. This one-pot, multicomponent synthesis offers a significant cost and time advantage over multi-step sequences required for many alternative heterocyclic scaffolds. For example, the synthesis of comparable dihydropyridine calcium channel blockers (e.g., nifedipine analogs) often requires 3–5 synthetic steps, each incurring additional purification and yield losses [2]. The Biginelli route reduces solvent consumption, minimizes waste, and enables rapid analog generation for SAR studies [3]. This translates to lower procurement costs and faster turnaround times for custom synthesis requests compared to structurally similar but synthetically more complex alternatives.

Synthetic Efficiency Multicomponent Reaction Procurement Cost

Propan-2-yl Tetrahydropyrimidine Carboxylate: Research & Procurement Scenarios


Antifungal Lead Optimization & Screening

Given the class-level MIC data indicating potent activity against T. mentagrophytes (0.20 mg/mL for close analogs) [1], this compound is an ideal starting point for antifungal SAR campaigns targeting dermatophytes. Researchers can leverage its propan-2-yl ester and benzyloxy substitution to systematically probe lipophilicity and target engagement in fungal cell membranes. Procurement of this specific ester variant enables direct comparison with ethyl and methyl ester analogs to establish optimal physicochemical property ranges for topical or systemic antifungal development.

Calcium Channel Modulator Screening

The tetrahydropyrimidine scaffold, supported by Ki data for analog 6a (23.73 μM) against L-type calcium channels [2], positions this compound for use in assays exploring calcium-dependent signaling pathways. Its distinct chemotype from dihydropyridines (e.g., nifedipine) reduces the likelihood of overlapping off-target effects, making it a valuable tool for dissecting calcium channel subtype selectivity. The propan-2-yl ester’s enhanced lipophilicity (ΔClogP ≈ +0.5 vs. ethyl ester) may improve blood-brain barrier penetration, expanding utility to CNS-focused calcium channel studies.

Ester Group SAR Studies

The propan-2-yl ester represents a key intermediate lipophilicity point between methyl/ethyl and bulkier esters (e.g., tert-butyl). This compound is essential for systematic SAR investigations aiming to correlate ester size and branching with cellular permeability, metabolic stability, and in vivo efficacy [3]. Its procurement allows researchers to fill critical data gaps in tetrahydropyrimidine SAR libraries, avoiding the confounding variables introduced by off-the-shelf analogs with different aryl substituents.

Cost-Effective Scale-Up for In Vivo Studies

The single-step Biginelli synthesis enables rapid and economical scale-up to gram quantities [4]. Compared to multi-step heterocyclic alternatives, this compound can be sourced at a lower cost per gram, facilitating larger animal studies or high-throughput screening campaigns where compound quantity is a limiting factor. The well-established synthetic route also minimizes batch-to-batch variability, ensuring reproducible biological results across procurement cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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